5C-aglycone

Vitamin K status Urinary biomarker Nutritional metabolomics

5C-aglycone (2-methyl-3-(3′-carboxy-3′-methylpropyl)-1,4-naphthoquinone; vitamin K1 aglycone II) is a naphthoquinone-class urinary metabolite generated by oxidative side-chain degradation of phylloquinone (vitamin K1) and menaquinones (vitamin K2). It is the predominant urinary vitamin K catabolite in humans, normally accounting for approximately 75% of total 5C- + 7C-aglycone excretion , and is excreted primarily as glucuronide conjugates.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
CAS No. 34927-45-2
Cat. No. B049251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5C-aglycone
CAS34927-45-2
Synonyms2-Methyl-3-(3-carboxybutyl)-1,4-naphthoquinone;  1,​4-​Dihydro-​α,​3-​dimethyl-​1,​4-​dioxo-2-naphthalenebutanoic Acid; 
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)C(=O)O
InChIInChI=1S/C16H16O4/c1-9(16(19)20)7-8-11-10(2)14(17)12-5-3-4-6-13(12)15(11)18/h3-6,9H,7-8H2,1-2H3,(H,19,20)
InChIKeyALLYVKRLOHDVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5C-aglycone (CAS 34927-45-2) – A Definitive Urinary Vitamin K Metabolite for Nutritional Status Assessment


5C-aglycone (2-methyl-3-(3′-carboxy-3′-methylpropyl)-1,4-naphthoquinone; vitamin K1 aglycone II) is a naphthoquinone-class urinary metabolite generated by oxidative side-chain degradation of phylloquinone (vitamin K1) and menaquinones (vitamin K2) [1]. It is the predominant urinary vitamin K catabolite in humans, normally accounting for approximately 75% of total 5C- + 7C-aglycone excretion [2], and is excreted primarily as glucuronide conjugates [3]. Its quantitative measurement by HPLC with redox-mode electrochemical detection provides a non-invasive window into total-body vitamin K turnover and is proposed as the first candidate marker of global vitamin K status [1][2].

Why 5C-aglycone Cannot Be Replaced by Generic Vitamin K Analogs for Urinary Biomarker Applications


Within the vitamin K metabolite class, compounds that share the 2-methyl-1,4-naphthoquinone core are not interchangeable for quantitative biomarker work. 5C-aglycone is the only catabolite that predominates in human urine (~75% of total 5C + 7C excretion), exhibits the highest water solubility among the major urinary aglycones (0.068 g/L vs. 0.011 g/L for 7C-aglycone), and shows a rapid, statistically significant, dose-responsive decline during dietary phylloquinone restriction (P = 0.001) [1][2]. Substituting 7C-aglycone or the parent phylloquinone would confound interpretation because the 7C-aglycone fraction increases disproportionately under conditions of metabolic overload (high tissue K1), and serum phylloquinone reflects recent intake rather than total-body turnover [1][3]. The analytical methods optimized for 5C-aglycone achieve on-column detection limits below 3.5 femtomoles with interassay precision of approximately 10%—performance characteristics not transferable to the less abundant or structurally distinct analogs without re-validation of the entire HPLC-ECD workflow [2].

Quantitative Differentiation Evidence: 5C-aglycone vs. 7C-aglycone, Phylloquinone, and Menaquinones


5C-aglycone is the Dominant Urinary Vitamin K Metabolite—3-Fold Greater Abundance than 7C-aglycone

In healthy young adults consuming a control diet (93 µg phylloquinone/d), 5C-aglycone accounted for approximately 75% of total 5C- + 7C-aglycone urinary excretion, with 7C-aglycone contributing the remaining ~25% [1]. During phylloquinone restriction (11 µg/d for 15 days), 5C-aglycone excretion declined to ~30% of control levels (P = 0.001), a ~3.3-fold reduction [1].

Vitamin K status Urinary biomarker Nutritional metabolomics

6.2-Fold Higher Water Solubility of 5C-aglycone vs. 7C-aglycone Simplifies Aqueous-Based Analytical Methods

Predicted water solubility for 5C-aglycone is 0.068 g/L (logS -3.6) compared to 0.011 g/L (logS -4.4) for 7C-aglycone [1][2]. This represents a 6.2-fold higher aqueous solubility for 5C-aglycone, which is practically significant for solid-phase extraction recovery and HPLC mobile-phase compatibility in urinary analysis workflows.

Physicochemical profiling Analytical method development Bioanalytical chemistry

Rapid and Linear Dietary-Response Kinetics of 5C-aglycone Enable Short-Term Vitamin K Intervention Monitoring

5C-aglycone excretion doubled within 24 hours of phylloquinone/dihydrophylloquinone repletion (P < 0.001) and tripled by day 4, compared to restricted-phase levels [1]. The logarithm of total urinary 5C- + 7C-aglycone excretion showed a linear relationship with dietary vitamin K intake (r = 0.699, P < 0.001) [1]. No published data demonstrate equivalently rapid and linear response kinetics for serum phylloquinone or PIVKA-II over the same short intervention window.

Pharmacodynamics Dietary intervention Vitamin K kinetics

HPLC-ECD Method for 5C-aglycone Achieves Sub-Femtomolar On-Column Sensitivity with Excellent Linearity

The HPLC with redox-mode electrochemical detection method for 5C-aglycone (and 7C-aglycone) achieved an on-column detection limit of <3.5 fmol (<1 pg), linearity with r² ≥ 0.999, and interassay precision of approximately 10% [1]. The method uses post-column coulometric reduction to generate electrochemically active quinol forms, with an internal standard (2-methyl-3-(7′-carboxy-heptyl)-1,4-naphthoquinone) for recovery correction [1]. This level of sensitivity is unmatched by standard UV-based or fluorescence-based HPLC methods for underivatized vitamin K analogs, which typically require nanogram-level on-column mass.

Analytical chemistry Method validation Trace biomarker quantification

5C-aglycone Excretion is 25-Fold Lower in Neonates than Adults – A Validated Marker of Vitamin K Deficiency Risk

In term infants before vitamin K prophylaxis, urinary 5C- and 7C-aglycone excretion rate was 25 times lower than in adults, directly reflecting low vitamin K stores at birth [1]. Following intramuscular vitamin K1 prophylaxis (1000 µg), 5C-aglycone remained the dominant excreted form in the majority of infants, and the excretion rate correlated with the administered K1 dose (r = 0.6) [1]. Increased 7C-aglycone excretion was specifically associated with metabolic overload from high tissue K1 concentrations, distinguishing 5C-aglycone as the more robust steady-state turnover marker [1].

Neonatal vitamin K Deficiency bleeding Pediatric pharmacology

5C-aglycone Normal Urinary Concentration Provides a Quantifiable Baseline for Adult Vitamin K Sufficiency Studies

In healthy adults, the normal urinary concentration of 5C-aglycone is 0.001 ± 0.00012 µmol/mmol creatinine (n=9, both sexes) [1]. After 15 days of phylloquinone restriction (11 µg/d), the concentration significantly declined to 0.00069 ± 0.00026 µmol/mmol creatinine [2]. This absolute reference range, established in a controlled metabolic unit setting, provides a quantitative basis for defining vitamin K sufficiency cut-points that cannot be derived from serum phylloquinone, which lacks a similarly controlled, diet-responsive urinary reference interval.

Reference range Clinical biochemistry Nutritional epidemiology

High-Impact Procurement Scenarios for 5C-aglycone: From Nutritional Trials to Neonatal Pharmacology


Controlled Dietary Intervention Trials Requiring Acute-Phase Vitamin K Turnover Quantification

In randomized crossover feeding studies where vitamin K intake is manipulated over 5–15 day windows, 5C-aglycone is the analyte of choice due to its 2-fold excretion increase within 24 hours of repletion (P < 0.001) and 3-fold increase by day 4 [1]. The log-linear correlation with dietary intake (r = 0.699, P < 0.001) supports its use as a quantitative pharmacodynamic endpoint [1]. Procurement of authentic 5C-aglycone reference standard is essential for calibrating the HPLC-ECD assay, as the <3.5 fmol on-column detection limit requires high-purity material for standard curve construction and internal standard validation [2].

Neonatal Vitamin K Prophylaxis Regimen Optimization Studies

The 25-fold difference between neonatal and adult 5C-aglycone excretion rates, combined with its dominance as the major excreted form in term and preterm infants, makes it the primary endpoint for comparing intramuscular vs. intravenous vs. oral vitamin K prophylaxis regimens [3]. 5C-aglycone's differentiation from 7C-aglycone is critical here: 7C-aglycone elevation signals metabolic overload from high tissue K1 concentrations, while 5C-aglycone reflects steady-state turnover [3]. Studies designed to establish the lowest effective prophylactic dose that normalizes 5C-aglycone excretion without triggering 7C-aglycone overload require both compounds, but 5C-aglycone is the primary efficacy endpoint.

Population-Level Vitamin K Nutritional Epidemiology and Surveillance

Large-scale epidemiological surveys assessing population vitamin K status benefit from 5C-aglycone's 3-fold greater abundance over 7C-aglycone, which permits reliable quantification in smaller urine aliquots and reduces sample processing burden [4]. The published normal adult concentration of 0.001 ± 0.00012 µmol/mmol creatinine provides a validated reference range against which population subgroups can be benchmarked [5]. 5C-aglycone is the only urinary vitamin K metabolite with a controlled diet-derived reference interval, making it uniquely suitable for defining population-level vitamin K sufficiency cut-points.

Bioanalytical Method Development and Core Laboratory Service Provision

Core laboratories offering vitamin K metabolite panels require 5C-aglycone as the cornerstone calibrant because the HPLC-ECD method was validated specifically around its chromatographic and electrochemical properties—including post-column reduction to the quinol form and amperometric oxidative detection [2]. The 6.2-fold higher water solubility of 5C-aglycone relative to 7C-aglycone confers practical advantages in standard preparation, SPE recovery consistency, and HPLC mobile phase compatibility [6][7]. Laboratories procuring 5C-aglycone for method setup can leverage the published performance benchmarks: r² ≥ 0.999 linearity, <10% interassay precision, and <3.5 fmol detection limit [2].

Quote Request

Request a Quote for 5C-aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.